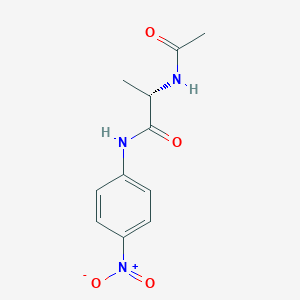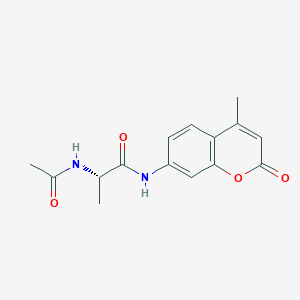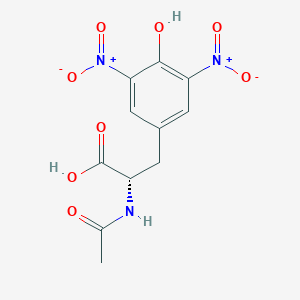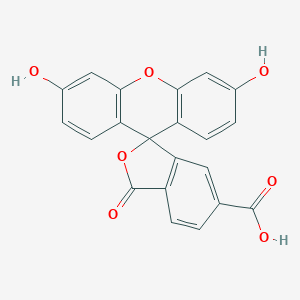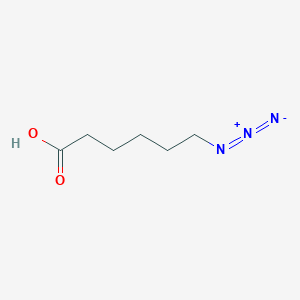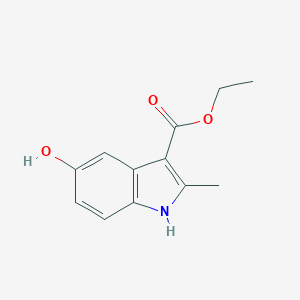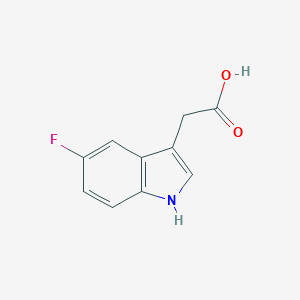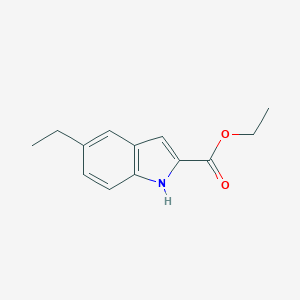
4-FLUORO-DL-PHÉNYLALANINE
Vue d'ensemble
Description
4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid and an inhibitor of protein synthesis . It is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme .
Synthesis Analysis
The synthesis of 4-Fluorophenylalanine has been achieved from phenylalanine boronic esters via a rapid and efficient two-step directed copper-mediated nucleophilic fluorination and deprotection reaction .Molecular Structure Analysis
The molecular formula of 4-Fluorophenylalanine is C9H10FNO2 . The average mass is 183.180 Da and the monoisotopic mass is 183.069550 Da . The ChemSpider ID is 625046 .Chemical Reactions Analysis
4-Fluoro-D,L-PHENYLALANINE may be sensitive to exposure to light. It may react as an organic amine or acid, although, its reactivity is moderated considerably by the presence of the other group .Physical And Chemical Properties Analysis
4-Fluoro-L-phenylalanine is insoluble in water . Its density is 1.3±0.1 g/cm3, boiling point is 313.3±32.0 °C at 760 mmHg, and flash point is 143.3±25.1 °C .Applications De Recherche Scientifique
Applications pharmaceutiques
La 4-fluoro-DL-phénylalanine, également connue sous le nom de p-fluorophénylalanine ou 4-fluorophénylalanine, a des applications significatives dans l'industrie pharmaceutique. Elle a été utilisée comme inhibiteur enzymatique potentiel et agent thérapeutique. Ses propriétés uniques lui permettent de jouer un rôle crucial dans l'imagerie topographique des écosystèmes tumoraux à l'aide de la TEP (tomographie par émission de positons), fournissant des informations précieuses sur la recherche et le traitement du cancer .
Synthèse des acides aminés et des peptides
Ce composé est également utilisé dans la synthèse des acides aminés et des peptides. En tant que bloc de construction fluoré, il contribue au développement de nouveaux peptides présentant une stabilité et une fonctionnalité accrues, qui sont essentielles pour diverses applications biochimiques .
Réactifs de fluoration
En chimie organique, la 4-fluoro-DL-phénylalanine sert de réactif de fluoration. Son incorporation dans d'autres molécules peut modifier considérablement leurs propriétés chimiques, telles que l'augmentation de leur lipophilie ou de leur stabilité métabolique, ce qui est bénéfique pour le développement de médicaments .
Études d'inhibition enzymatique
En raison de sa similitude structurelle avec la phénylalanine, ce composé est utilisé dans les études d'inhibition enzymatique pour explorer les mécanismes des enzymes qui utilisent généralement la phénylalanine. Cela peut conduire à la découverte de nouveaux inhibiteurs qui peuvent réguler l'activité enzymatique à des fins thérapeutiques .
Agents thérapeutiques
La recherche indique que la 4-fluoro-DL-phénylalanine peut avoir des applications thérapeutiques en raison de sa capacité à interférer avec certaines voies biologiques. Cette interférence peut être exploitée pour développer des traitements pour les maladies où ces voies sont dysrégulées .
Applications de recherche avancées
Des sociétés comme Fujifilm Wako Pure Chemical Corporation proposent la 4-fluoro-DL-phénylalanine pour des applications de recherche avancées, ce qui indique son importance dans les études scientifiques de pointe dans divers domaines, notamment les sciences de la vie et les mesures environnementales .
Mécanisme D'action
Target of Action
4-Fluoro-DL-Phenylalanine, also known as 4-Fluorophenylalanine or p-fluorophenylalanine, is a fluorinated derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes and receptors involved in protein synthesis and metabolic pathways.
Mode of Action
The mode of action of 4-Fluoro-DL-Phenylalanine is not fully understood. As a derivative of phenylalanine, it may interact with its targets in a similar manner, but the presence of the fluorine atom could alter these interactions. The fluorine atom is highly electronegative, which could influence the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
4-Fluoro-DL-Phenylalanine is likely to be involved in the same biochemical pathways as phenylalanine, including protein synthesis and various metabolic pathways. The fluorine atom could potentially alter the compound’s involvement in these pathways . More research is needed to fully understand the biochemical pathways affected by 4-Fluoro-DL-Phenylalanine.
Pharmacokinetics
The presence of the fluorine atom could potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 4-Fluoro-DL-Phenylalanine’s action are not well-understood. As a derivative of phenylalanine, it may have similar effects, such as involvement in protein synthesis and metabolic processes. The fluorine atom could potentially alter these effects .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 4-Fluoro-DL-Phenylalanine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Orientations Futures
19F NMR has emerged as a powerful tool in drug discovery, particularly in fragment-based screens . The favorable magnetic resonance properties of the fluorine-19 nucleus, the general absence of fluorine in biological settings, and its ready incorporation into both small molecules and biopolymers, has enabled multiple applications of 19F NMR using labeled small molecules and proteins in biophysical, biochemical, and cellular experiments .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHYOYVRVGJJY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017098 | |
| Record name | 4-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132-68-9, 51-65-0 | |
| Record name | 4-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



